molecular formula C13H18O2 B014990 Ethyl 2,2-dimethyl-3-phenylpropanoate CAS No. 94800-92-7

Ethyl 2,2-dimethyl-3-phenylpropanoate

Cat. No.: B014990
CAS No.: 94800-92-7
M. Wt: 206.28 g/mol
InChI Key: XJJKGOJHTCRWNX-UHFFFAOYSA-N
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Description

Ethyl 2,2-dimethyl-3-phenylpropanoate is an organic compound belonging to the ester family. It is characterized by its aromatic structure, which includes a phenyl group attached to a propanoate moiety. This compound is often used in organic synthesis and has applications in various fields such as pharmaceuticals, fragrances, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2,2-dimethyl-3-phenylpropanoate can be synthesized through several methods. One common approach involves the esterification of 2,2-dimethyl-3-phenylpropanoic acid with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Another method involves the use of microbial biotransformations. For example, the compound can be prepared by the direct esterification of 2,2-dimethyl-3-phenylpropanoic acid with ethanol using dry mycelia of Rhizopus oryzae in an organic solvent .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale esterification processes. These processes utilize continuous flow reactors to maintain optimal reaction conditions and maximize yield. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid is common to accelerate the reaction.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2,2-dimethyl-3-phenylpropanoate undergoes various chemical reactions, including:

    Oxidation: The ester can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction of the ester can yield alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used under acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typical reducing agents used under anhydrous conditions.

    Substitution: Nucleophiles such as amines or alcohols can react with the ester group in the presence of a base like sodium hydroxide (NaOH).

Major Products

    Oxidation: 2,2-dimethyl-3-phenylpropanoic acid.

    Reduction: 2,2-dimethyl-3-phenylpropanol.

    Substitution: Various substituted esters or amides, depending on the nucleophile used.

Scientific Research Applications

Ethyl 2,2-dimethyl-3-phenylpropanoate has several applications in scientific research:

Mechanism of Action

The mechanism by which ethyl 2,2-dimethyl-3-phenylpropanoate exerts its effects depends on the specific reactions it undergoes. In esterification reactions, the compound acts as an electrophile, reacting with nucleophiles to form new bonds. The molecular targets and pathways involved vary based on the specific application and reaction conditions.

Comparison with Similar Compounds

Ethyl 2,2-dimethyl-3-phenylpropanoate can be compared with other esters such as:

    Mthis compound: Similar structure but with a methyl group instead of an ethyl group.

    Ethyl acetate: A simpler ester with a different aromatic structure.

    Ethyl benzoate: Contains a benzene ring but lacks the dimethyl groups.

The uniqueness of this compound lies in its specific structure, which imparts distinct chemical properties and reactivity compared to other esters .

Properties

IUPAC Name

ethyl 2,2-dimethyl-3-phenylpropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18O2/c1-4-15-12(14)13(2,3)10-11-8-6-5-7-9-11/h5-9H,4,10H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJJKGOJHTCRWNX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C)(C)CC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90405540
Record name ethyl 2,2-dimethyl-3-phenylpropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90405540
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

94800-92-7
Record name ethyl 2,2-dimethyl-3-phenylpropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90405540
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

25 ml of a 1.6M solution of n-butyllithium in n-hexane were added dropwise to a solution of 5.3 ml (7 g, 36 mmol) of ethyl bromoisobutyrate in 20 ml of tetrahydrofuran at -75° to -70° C. The mixture was then warmed to -20° C., 6.42 ml (9.43 g, 54 mmol) of benzylbromide were added dropwise and the mixture was subsequently stirred at room temperature for a further 3 hours. Dilute sulfuric acid was then added to the reaction mixture and the mixture was extracted twice with ether. The organic phase was washed with water, dried over magnesium sulfate and concentrated in vacuo. The crude product (6.6 g) was purified by distillation.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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